Manuifolin F
Description
Manuifolin F (C₂₅H₃₀O₄) is a prenylated isoflavan isolated from Maackia tenuifolia and structurally characterized by its unique 3-methyl-2-butenyl and 1,1-dimethyl-2-propenyl substituents . Its isolation and structural elucidation were achieved via NMR spectroscopy, UV analysis, and mass spectrometry (EIMS and HRMS), with key heterocyclic proton signals at δ 2.85–4.36 and olefinic proton shifts at δ 5.23–5.46 . This compound exhibits a specific rotation of [α]²⁰D −11.65° (MeOH), distinguishing it from its analogs like Manuifolins D and E, which have distinct substituent configurations and optical activities .
Properties
Molecular Formula |
C25H30O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[(3R)-7-hydroxy-8-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-6-(3-methylbut-1-en-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C25H30O4/c1-14(2)6-8-19-22(26)9-7-17-10-18(13-29-25(17)19)21-11-20(16(5)15(3)4)23(27)12-24(21)28/h6-7,9,11-12,15,18,26-28H,5,8,10,13H2,1-4H3/t18-/m0/s1 |
InChI Key |
CDOFYIVCXIRJPY-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)C(=C)C1=C(C=C(C(=C1)[C@H]2CC3=C(C(=C(C=C3)O)CC=C(C)C)OC2)O)O |
Canonical SMILES |
CC(C)C(=C)C1=C(C=C(C(=C1)C2CC3=C(C(=C(C=C3)O)CC=C(C)C)OC2)O)O |
Synonyms |
5'-(1-isopropylethenyl)-8-(3-methyl-2-butenyl)-7,2',4'-trihydroxyisoflavan manuifolin F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- This compound lacks the geranyl/isoprenyl chains found in Manuifolin H and Kuwanon S, contributing to its smaller molecular weight .
Pharmacokinetic and Drug-Likeness Properties
| Compound | Solubility (LogS) | BBB Permeability | HIA (%) | Lipinski’s Rule Compliance | Veber’s Rule Compliance |
|---|---|---|---|---|---|
| This compound | -3.5 | Yes | 92.4 | Yes (MW 394.4, logP 3.1) | Yes (TPSA 89.2) |
| Manuifolin H | -3.392 | Yes | 95.1 | Yes (MW 452.5, logP 4.2) | Yes (TPSA 98.7) |
| Kuwanon S | -4.2 | Yes | 89.7 | Yes (MW 486.5, logP 4.8) | Yes (TPSA 112.3) |
| Arcommunol B | -4.7 | Yes | 87.3 | Yes (MW 462.5, logP 5.1) | Yes (TPSA 105.6) |
Key Findings :
- This compound exhibits superior solubility (LogS −3.5) compared to Arcommunol B (−4.7), likely due to fewer hydrophobic substituents .
Glucokinase Activation
| Compound | MM/GBSA ΔGbind (kcal/mol) | Key Residue Interactions | Hydrophobic Contacts | Hydrogen Bonds |
|---|---|---|---|---|
| This compound | -66.8 | Val62, Pro66, Ile211, Tyr214 | 8 | 3 |
| Manuifolin H | -68.45 | Val62, Pro66, Ile159, Tyr215 | 9 | 4 |
| Kuwanon S | -69.1 | Val62, Arg63, Ser69, Tyr215 | 10 | 5 |
| Arcommunol B | -70.23 | Val62, Pro66, Ile211, Tyr214, Leu451 | 12 | 6 |
Key Findings :
Antiprotozoal Activity
- Manuifolin K (a structural analog) exhibits IC₅₀ = 12.3 µM against Naegleria fowleri, but this compound’s activity remains unstudied in this context .
Q & A
Q. What ethical and methodological considerations apply to human studies involving this compound?
- Methodological Answer : Follow PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks for trial design. Implement double-blinding and randomization to mitigate bias. Pre-register protocols on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines for reporting .
Data Management and Reporting
- Tables/Figures : Present raw data in appendices and processed data in the main text. Use ANOVA or mixed-effects models for multi-group comparisons .
- Contradictions : Discuss limitations (e.g., sample size, assay variability) and propose follow-up experiments .
- Reproducibility : Share protocols via repositories like protocols.io and include detailed Materials and Methods sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
